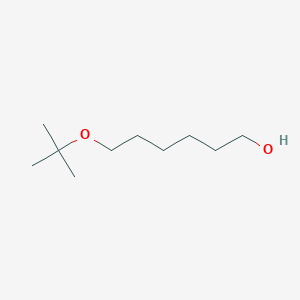
6-tert-Butoxyhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butoxyhexan-1-ol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain, with a tert-butoxy group at the sixth carbon position. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butoxyhexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hexan-1-ol attacks the tert-butyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as magnesium perchlorate can enhance the efficiency of the reaction, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.
Comparación Con Compuestos Similares
tert-Butyl alcohol: Similar in structure but lacks the hexane chain.
Hexan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl hexanoate: An ester derivative with similar functional groups.
Uniqueness: 6-tert-Butoxyhexan-1-ol is unique due to the presence of both a tert-butoxy group and a hexane chain, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over simpler alcohols or esters.
Propiedades
Número CAS |
91988-83-9 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxy]hexan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
Clave InChI |
ANVOEGYBDKSPCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


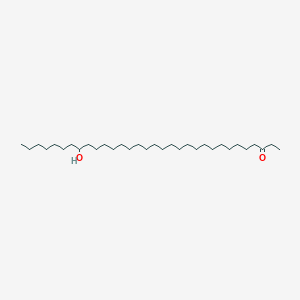
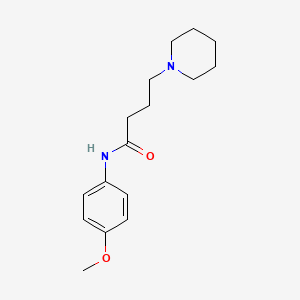
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
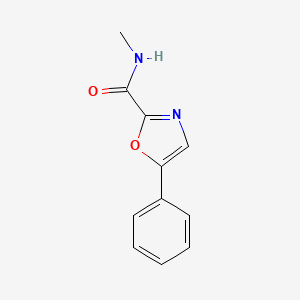
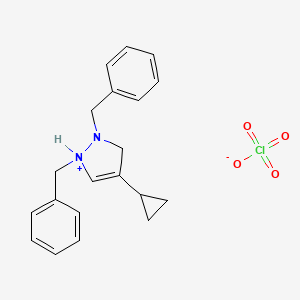
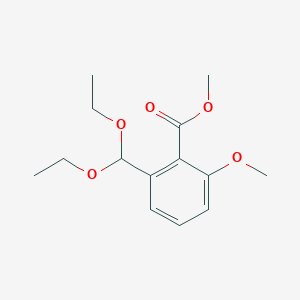

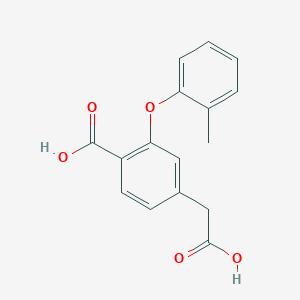
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
